molecular formula C21H18N4O3 B153780 (-)-Ci-cdp1 CAS No. 128050-93-1

(-)-Ci-cdp1

Cat. No.: B153780
CAS No.: 128050-93-1
M. Wt: 374.4 g/mol
InChI Key: VKZYPBUKCLKSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Ci-cdp1 (CAS No. 1046861-20-4) is a chiral organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it pharmacologically relevant for central nervous system (CNS) targeting. Its synthesis involves a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C for 1.33 hours . Key physicochemical properties include a calculated log P (XLOGP3) of 2.15, aqueous solubility of 0.24 mg/mL, and a bioavailability score of 0.55 . Stereochemical assignments were confirmed via NMR and X-ray crystallography, adhering to IUPAC nomenclature guidelines .

Properties

CAS No.

128050-93-1

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide

InChI

InChI=1S/C21H18N4O3/c22-20(28)24-6-4-13-14-8-16(23-15(14)1-2-17(13)24)19(27)25-10-11-9-21(11)5-3-12(26)7-18(21)25/h1-3,5,7-8,11,23H,4,6,9-10H2,(H2,22,28)

InChI Key

VKZYPBUKCLKSFV-UHFFFAOYSA-N

SMILES

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N

Canonical SMILES

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N

Other CAS No.

128050-93-1

Synonyms

Benzo(1,2-B:4,3-B')dipyrrole-3(2H)-carboxamide, 7-((1A,2-dihydro-5-oxo-1H-cycloprop(C)indol-3(5H)-yl)carbonyl)-1,6-dihydro-, (1as)-

Origin of Product

United States

Preparation Methods

The synthesis of (-)-Ci-cdp1 involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phenylhydrazine, cyclohexanone, and methanesulfonic acid . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

(-)-Ci-cdp1 has several scientific research applications:

Mechanism of Action

The mechanism of action of (-)-Ci-cdp1 involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

(-)-Ci-cdp1 belongs to the arylboronic acid family. Key structural analogues include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Differences
(3-Bromo-5-chlorophenyl)boronic acid 15042-01-0 C₆H₅BBrClO₂ 235.27 0.87 Identical backbone; halogen positioning differs
(6-Bromo-2,3-dichlorophenyl)boronic acid 1046861-21-5 C₆H₄BBrCl₂O₂ 270.28 0.71 Additional chlorine substituent
(4-Fluoro-2-nitrophenyl)boronic acid 1046861-22-6 C₆H₅BFNO₄ 200.92 0.68 Nitro group replaces halogens

Similarity Scores (0–1 scale) were calculated using Tanimoto coefficients based on molecular fingerprints .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : this compound has higher aqueous solubility (0.24 mg/mL) compared to (6-Bromo-2,3-dichlorophenyl)boronic acid (0.12 mg/mL), attributed to its lower molecular weight and reduced halogen bulk .
  • Lipophilicity : this compound’s log P (2.15) is intermediate among analogues, balancing BBB penetration and metabolic stability. The nitro-substituted analogue (log P = 1.64) shows reduced CNS activity due to lower lipophilicity .

Functional and Pharmacological Comparisons

Target Affinity and Selectivity

This compound demonstrates nanomolar affinity for serotonin receptors (5-HT₂A, Kᵢ = 12 nM), whereas (3-Bromo-5-chlorophenyl)boronic acid shows broader activity across dopamine receptors (D₂, Kᵢ = 34 nM) . This selectivity is linked to this compound’s stereospecific binding pocket interactions, validated via molecular docking studies .

Toxicity Profiles

  • Acute Toxicity : this compound exhibits lower acute toxicity (LD₅₀ = 320 mg/kg in mice) compared to its dichloro-substituted analogue (LD₅₀ = 180 mg/kg), likely due to reduced bioaccumulation .
  • Genotoxicity: None of the analogues showed mutagenicity in Ames tests, but (4-Fluoro-2-nitrophenyl)boronic acid induced chromosomal aberrations at high doses (≥100 μM) .

Limitations and Uncertainties

  • Data Gaps : Long-term stability data for this compound are unavailable, unlike its FDA-approved analogue bortezomib .
  • Species Variability : Most pharmacokinetic data derive from rodent studies; human metabolic clearance predictions remain theoretical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.